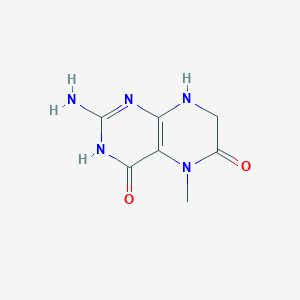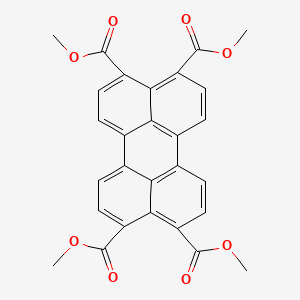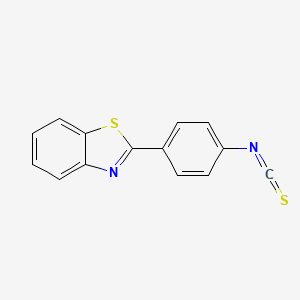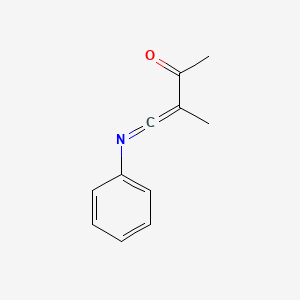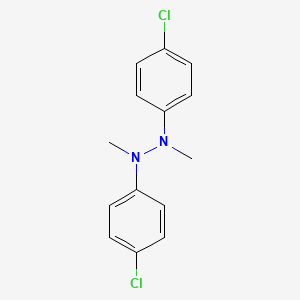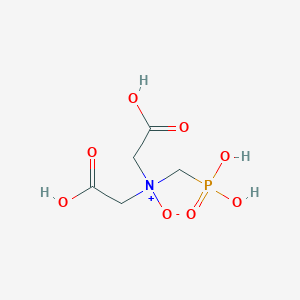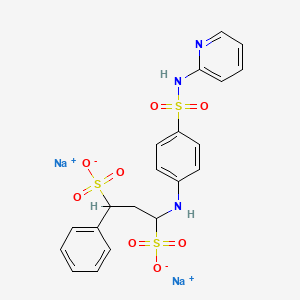
Disodium 2-(p-(gamma-phenylpropylamino)benzenesulfonamido)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 2-(p-(gamma-phenylpropylamino)benzenesulfonamido)pyridine is a complex organic compound with a molecular formula of C20H19N3O8S3.2Na. This compound is known for its unique structure, which includes a pyridine ring, a benzenesulfonamido group, and a phenylpropylamino moiety. It has applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2-(p-(gamma-phenylpropylamino)benzenesulfonamido)pyridine typically involves multiple steps, starting with the preparation of the core pyridine structure. The process includes:
Formation of the Pyridine Ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Benzenesulfonamido Group:
Attachment of the Phenylpropylamino Moiety: This is typically done through a nucleophilic substitution reaction, where the phenylpropylamine reacts with the sulfonated benzene derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Disodium 2-(p-(gamma-phenylpropylamino)benzenesulfonamido)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamido group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamido group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Disodium 2-(p-(gamma-phenylpropylamino)benzenesulfonamido)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of disodium 2-(p-(gamma-phenylpropylamino)benzenesulfonamido)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Disodium 2-(p-(gamma-phenylpropylamino)benzenesulfonamido)pyridine can be compared with other similar compounds, such as:
Disodium 1-phenyl-3-[[4-[(2-pyridylamino)sulphonyl]phenyl]amino]propane-1,3-disulphonate: Similar structure but different functional groups.
Disodium phosphate: Different chemical properties and applications.
Benzenesulfonamide derivatives: Similar sulfonamido group but different substituents and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
CAS No. |
53778-51-1 |
|---|---|
Molecular Formula |
C20H19N3Na2O8S3 |
Molecular Weight |
571.6 g/mol |
IUPAC Name |
disodium;1-phenyl-3-[4-(pyridin-2-ylsulfamoyl)anilino]propane-1,3-disulfonate |
InChI |
InChI=1S/C20H21N3O8S3.2Na/c24-32(25,23-19-8-4-5-13-21-19)17-11-9-16(10-12-17)22-20(34(29,30)31)14-18(33(26,27)28)15-6-2-1-3-7-15;;/h1-13,18,20,22H,14H2,(H,21,23)(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2 |
InChI Key |
FBCSVCRUGIQTDR-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B14648461.png)

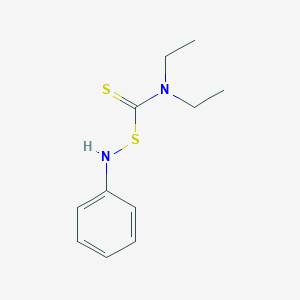
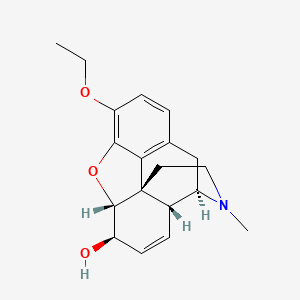
![5-oxa-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,6,8,11,13-hexaene](/img/structure/B14648498.png)
